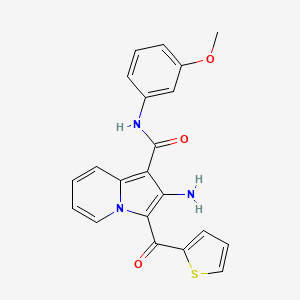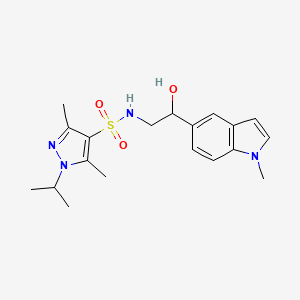![molecular formula C26H20N4O5 B2695603 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-88-8](/img/no-structure.png)
5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
BenchChem offers high-quality 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Compounds featuring 1,2,4-oxadiazole rings have been synthesized and characterized for their potential antitumor activity. For instance, Maftei et al. (2013) developed novel bioactive 1,2,4-oxadiazole natural product analogs, demonstrating significant antitumor activity against a panel of cell lines. This suggests that compounds with similar structural features might hold promise for further exploration in cancer research (Maftei et al., 2013).
Green Synthesis and Environmental Impact
The environmentally friendly synthesis of quinazoline derivatives presents another area of research interest. Patil et al. (2009) reported a green protocol for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide, highlighting a sustainable approach to chemical synthesis that could be relevant for developing environmentally benign methodologies involving the compound of interest (Patil et al., 2009).
Antimicrobial Activity
The synthesis of quinazoline derivatives and their potential antimicrobial activity is another research avenue. Gupta et al. (2008) synthesized quinazoline-4(3H)-ones with oxadiazole moieties and evaluated their antibacterial and antifungal activities, indicating that compounds with these structural elements could be explored for antimicrobial applications (Gupta et al., 2008).
Catalysis and Synthetic Methodologies
Innovative synthetic methodologies for quinazoline derivatives using carbon dioxide and catalytic processes have been developed, demonstrating efficient and sustainable chemical synthesis routes. The work by Mizuno et al. (2007) exemplifies this approach, providing a solvent-free synthesis of quinazoline-2,4(1H,3H)-diones, which could be applicable for synthesizing the compound with minimal environmental impact (Mizuno et al., 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(4-methylbenzyl)-7-hydroxy[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione, which is then converted to the second intermediate, 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione, through a series of reactions involving the introduction of the oxadiazole group. The final product is then obtained by coupling the second intermediate with the appropriate reagents.", "Starting Materials": [ "2,4-dichloroquinazoline", "4-methylbenzylamine", "sodium hydride", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "thionyl chloride", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-(4-methylbenzyl)-7-hydroxy[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione", "- 2,4-dichloroquinazoline is reacted with 4-methylbenzylamine in the presence of sodium hydride to form 5-(4-methylbenzyl)-7-amino[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione", "- The resulting compound is then treated with thionyl chloride and triethylamine to form the corresponding chloro compound", "- The chloro compound is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N-dimethylformamide to introduce the oxadiazole group and form the first intermediate", "Step 2: Synthesis of 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione", "- The first intermediate is then treated with acetic anhydride and sodium acetate to form the corresponding acetyl compound", "- The acetyl compound is then treated with hydrochloric acid to remove the acetyl group and form the second intermediate", "Step 3: Coupling of the Second Intermediate", "- The second intermediate is then coupled with the appropriate reagents to form the final product, 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione" ] } | |
Número CAS |
894932-88-8 |
Nombre del producto |
5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione |
Fórmula molecular |
C26H20N4O5 |
Peso molecular |
468.469 |
Nombre IUPAC |
5-[(4-methylphenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C26H20N4O5/c1-16-7-9-17(10-8-16)13-29-20-12-22-21(33-15-34-22)11-19(20)25(31)30(26(29)32)14-23-27-24(28-35-23)18-5-3-2-4-6-18/h2-12H,13-15H2,1H3 |
Clave InChI |
BAHWENTXZGLGHR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




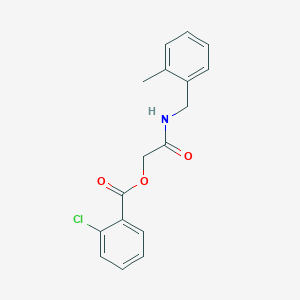
![N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695523.png)

![(E)-N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2695526.png)

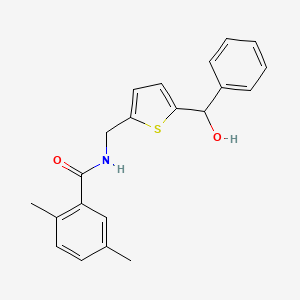
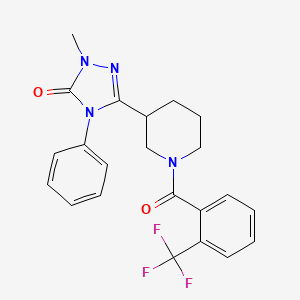
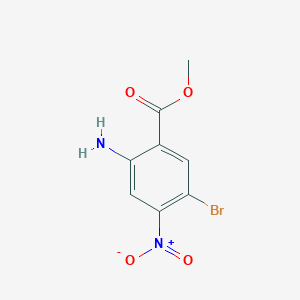

![Ethyl 3-(4-chloroanilino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acrylate](/img/structure/B2695540.png)
